2-(benzylsulfanyl)-N-(pyridin-3-yl)propanamide
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Overview
Description
2-(benzylsulfanyl)-N-(pyridin-3-yl)propanamide is an organic compound that features a benzylsulfanyl group attached to a propanamide backbone, with a pyridin-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(pyridin-3-yl)propanamide typically involves the reaction of benzyl mercaptan with a suitable propanamide derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(pyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridin-3-yl group can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-(pyridin-2-yl)propanamide
- 2-(benzylsulfanyl)-N-(pyridin-4-yl)propanamide
- 2-(benzylsulfanyl)-N-(quinolin-3-yl)propanamide
Uniqueness
2-(benzylsulfanyl)-N-(pyridin-3-yl)propanamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding interactions and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C15H16N2OS |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C15H16N2OS/c1-12(19-11-13-6-3-2-4-7-13)15(18)17-14-8-5-9-16-10-14/h2-10,12H,11H2,1H3,(H,17,18) |
InChI Key |
XPFQMMIGNIROEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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